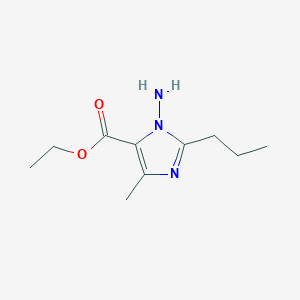
1,6-Dimethyldiamantane
描述
1,6-Dimethyldiamantane is a hydrocarbon compound belonging to the diamondoid family. Diamondoids are cage-like hydrocarbons that are superimposable on the diamond lattice. The molecular formula of this compound is C₁₆H₂₄, and it has a molecular weight of 216.366 g/mol . This compound is characterized by its high thermal stability and resistance to biodegradation, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyldiamantane typically involves the functionalization of diamantane. One common method is the selective photochemical preparation of 1-acetyladamantane, followed by the formation of oxetane and a dehydrating ring opening catalyzed by p-toluenesulfonic acid . Another approach involves the high-temperature cracking of higher n-alkanes, which results in the formation of various diamantane isomers, including this compound .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis process. advancements in catalytic processes and high-temperature cracking methods have made it possible to produce this compound on a larger scale .
化学反应分析
Types of Reactions
1,6-Dimethyldiamantane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions using reagents like chlorine or bromine are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of ultraviolet light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
1,6-Dimethyldiamantane has several scientific research applications, including:
作用机制
The mechanism of action of 1,6-Dimethyldiamantane involves its interaction with molecular targets and pathways within biological systems. Its cage-like structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways . The exact molecular targets and pathways are still under investigation, but its high stability and resistance to degradation make it a promising candidate for therapeutic applications .
相似化合物的比较
Similar Compounds
Adamantane: Another diamondoid with a simpler structure and lower molecular weight.
Diamantane: The parent compound of 1,6-Dimethyldiamantane, with similar properties but without the methyl groups.
Triamantane: A higher diamondoid with a more complex structure.
Uniqueness
This compound is unique due to its specific methyl substitutions, which confer distinct chemical and physical properties. These substitutions enhance its stability and make it more suitable for certain applications compared to its parent compound, diamantane .
属性
IUPAC Name |
(2R,7R,11S,12S)-1,6-dimethylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24/c1-15-7-9-5-13-11(15)3-10-4-12(15)14(6-9)16(13,2)8-10/h9-14H,3-8H2,1-2H3/t9?,10?,11-,12+,13-,14+,15?,16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQVJFHYVBRXKG-HGJUZHBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC4C1CC5CC2C(C3)C4(C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CC3C[C@@H]4[C@H]1CC5C[C@H]2[C@H](C3)C4(C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Piperidin-4-yl-[1,3,5]triazine-2,4-diamine](/img/structure/B3290479.png)
![4-Methyl-N-{2-methyl-5-[(4-methylpiperidine-1-carbonyl)amino]phenyl}piperidine-1-carboxamide](/img/structure/B3290491.png)

![6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3290505.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B3290508.png)

![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3290530.png)
![4-((3-Chloro-4-fluorophenyl)amino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B3290535.png)




